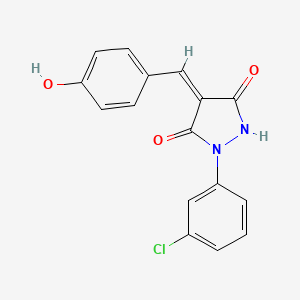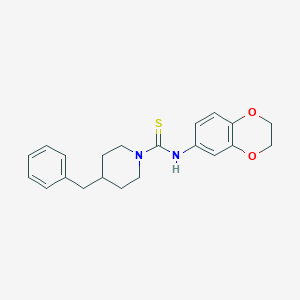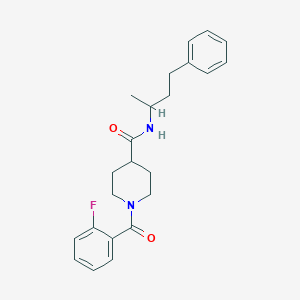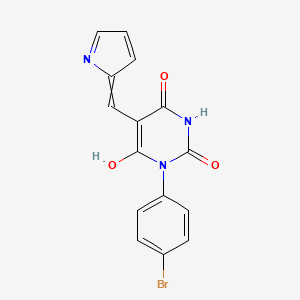
1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedione
Descripción general
Descripción
1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedione, also known as chalcone-pyrazolone hybrid molecule, is a synthesized compound that exhibits a wide range of biological activities. This compound is a hybrid of chalcone and pyrazolone, which are known for their various pharmacological properties. The chalcone-pyrazolone hybrid molecule has been synthesized using various methods, and its potential applications in scientific research have been investigated.
Mecanismo De Acción
The mechanism of action of the 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule is not fully understood. However, studies have suggested that the compound may exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects
The 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and lower blood glucose levels. The compound has also been shown to have antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule has several advantages for laboratory experiments. It is easy to synthesize and can be obtained in high yields. The compound also exhibits a wide range of biological activities, making it suitable for investigating various pharmacological properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the investigation of the 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule. These include:
1. Investigation of the compound's potential as a fluorescent probe for the detection of metal ions.
2. Investigation of the compound's potential as a therapeutic agent for the treatment of cancer, inflammation, and diabetes.
3. Investigation of the compound's potential as a natural preservative in the food industry.
4. Investigation of the compound's potential as a bioactive agent in cosmetics.
5. Investigation of the compound's potential as a precursor for the synthesis of other bioactive compounds.
Conclusion
In conclusion, the 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule is a synthesized compound that exhibits a wide range of biological activities. The compound has been investigated for its potential applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied. The compound has several potential future directions for investigation, including its potential as a fluorescent probe, therapeutic agent, natural preservative, bioactive agent in cosmetics, and precursor for the synthesis of other bioactive compounds.
Aplicaciones Científicas De Investigación
The 1-(3-chlorophenyl)-4-(4-hydroxybenzylidene)-3,5-pyrazolidinedioneazolone hybrid molecule has been investigated for its potential applications in scientific research. Studies have shown that this compound exhibits various biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antidiabetic activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-2-1-3-12(9-11)19-16(22)14(15(21)18-19)8-10-4-6-13(20)7-5-10/h1-9,20H,(H,18,21)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLHZKDASZUSMJ-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B4736174.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4736181.png)
![2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4736183.png)

![methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B4736190.png)
![N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4736203.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4736209.png)

![4-iodo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4736216.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4736238.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4736269.png)
